![molecular formula C13H22N4O2S B2802605 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide CAS No. 2185840-26-8](/img/structure/B2802605.png)
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide is a synthetic compound belonging to the isothiazole family Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide typically involves the formation of the isothiazole ring followed by the introduction of the amino and carboxamide groups. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its structural features may allow it to act as an antimicrobial, antiviral, or anticancer agent, pending further research.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide
- 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide
Uniqueness
This compound is unique due to its specific substituents on the isothiazole ring, which can influence its reactivity, biological activity, and potential applications. The presence of both amino and carboxamide groups provides versatility in chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-amino-5-N-[(2S)-butan-2-yl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-5-8(4)16-13(19)11-9(14)10(17-20-11)12(18)15-6-7(2)3/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYOXFWPGIOZPQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2802524.png)
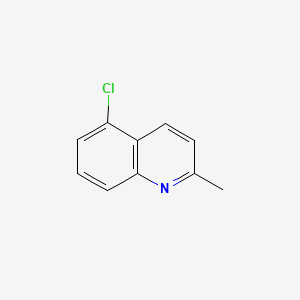
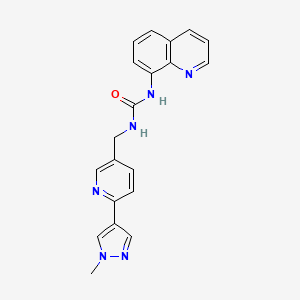
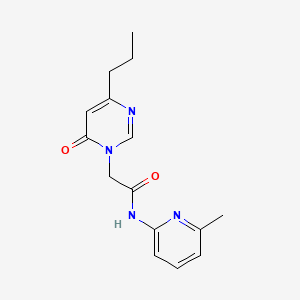
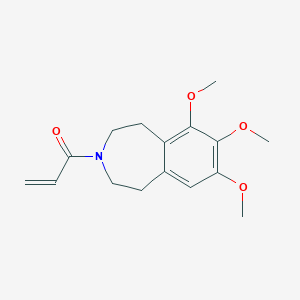
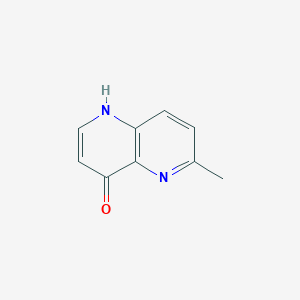
![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)


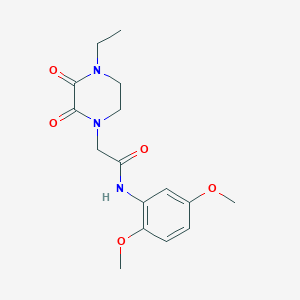
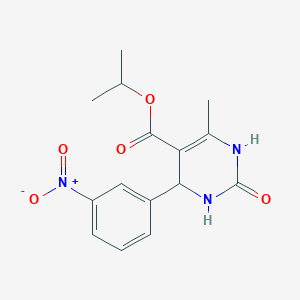
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)

![N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2802544.png)
